BenchChemオンラインストアへようこそ!

Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride

regioisomer meta-substitution structure-activity relationship

This meta-substituted ethyl ester hydrochloride offers a unique pyrrolidine NH anchor for parallel library synthesis, distinct from para- or ortho-regioisomers that have shown differential bioactivity (IL-10 inhibition). With orthogonal reactive centers (ester, amine, aryl ether), it enables chemoselective diversification. The hydrochloride salt ensures aqueous solubility for fragment screening (XLogP3-AA ~2.0–2.5), balancing permeability and solubility. Choose ≥98% purity for reliable synthesis.

Molecular Formula C13H18ClNO3
Molecular Weight 271.74 g/mol
CAS No. 1219960-96-9
Cat. No. B1397680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride
CAS1219960-96-9
Molecular FormulaC13H18ClNO3
Molecular Weight271.74 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)OC2CCNC2.Cl
InChIInChI=1S/C13H17NO3.ClH/c1-2-16-13(15)10-4-3-5-11(8-10)17-12-6-7-14-9-12;/h3-5,8,12,14H,2,6-7,9H2,1H3;1H
InChIKeyWKLFNZKQANRZDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(3-pyrrolidinyloxy)benzoate Hydrochloride (CAS 1219960-96-9): Procurement-Relevant Structural and Physicochemical Baseline


Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride is a pyrrolidine-containing benzoate ester hydrochloride salt with the molecular formula C₁₃H₁₈ClNO₃ and a molecular weight of 271.74 g/mol . The compound comprises a benzoic acid ethyl ester core meta-substituted with a pyrrolidin-3-yloxy ether moiety and is supplied as the hydrochloride salt. It is cataloged under MDL number MFCD13561099 and is commercially available from multiple vendors at purities ranging from 95% to ≥98% . This compound belongs to a family of pyrrolidinyloxy benzoate derivatives that are primarily utilized as synthetic intermediates and building blocks in medicinal chemistry research, where the precise substitution pattern—position of the pyrrolidinyloxy group on the phenyl ring (ortho, meta, or para) and the nature of the ester (methyl, ethyl, benzyl)—critically determines downstream chemical behavior and potential biological interactions [1].

Why Generic Substitution of Ethyl 3-(3-pyrrolidinyloxy)benzoate Hydrochloride with In-Class Analogs Carries Unquantified Risk


Compounds within the pyrrolidinyloxy benzoate class share a core scaffold but differ critically in three structural variables: the position of the pyrrolidinyloxy substituent on the phenyl ring (ortho, meta, or para), the ester alkyl group (methyl vs. ethyl vs. benzyl), and the salt form (free base vs. hydrochloride). These seemingly modest modifications produce quantifiable divergence in computed lipophilicity, where the ethyl ester analog (XLogP3-AA ~2.5 estimated) is markedly more lipophilic than its carboxylic acid counterpart (XLogP3-AA = -1.1) [1], and in molecular weight, where the hydrochloride salt (271.74 Da) differs by >36 Da from the free base (235.28 Da), directly affecting molar-based calculations in experimental protocols . Regioisomeric position further determines steric and electronic environments: para-substituted Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride has been reported to inhibit IL-10 production and pyruvate carboxylase, while such activity has not been documented for the meta-substituted target compound, demonstrating that substitution pattern governs bioactivity profiles and cannot be assumed interchangeable . Without head-to-head data, substituting one regioisomer or ester analog for another introduces uncharacterized variables into any synthetic or pharmacological workflow.

Quantitative Differentiation Evidence for Ethyl 3-(3-pyrrolidinyloxy)benzoate Hydrochloride (CAS 1219960-96-9) Against Closest Analogs


Regioisomeric Position: meta-Substitution Defines Steric and Electronic Identity Distinct from ortho and para Analogs

Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride possesses the pyrrolidinyloxy substituent at the meta (3-) position of the benzoate ring, in contrast to Ethyl 2-(3-pyrrolidinyloxy)benzoate hydrochloride (CAS 1220032-96-1, ortho) and Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride (CAS 1220036-41-8, para) . While all three regioisomers share the identical molecular formula (C₁₃H₁₈ClNO₃) and molecular weight (271.74 g/mol), the ortho regioisomer introduces steric hindrance between the ester carbonyl and the pyrrolidinyloxy group that can alter reactivity and binding geometry, while the para regioisomer has documented biological activity—inhibition of IL-10 production and pyruvate carboxylase—that has not been reported for the meta isomer . This meta-specific substitution pattern provides a unique spatial orientation of the pyrrolidine nitrogen relative to the ester carbonyl, which is critical for downstream synthetic transformations such as amide bond formation or N-alkylation reactions where the pyrrolidine nitrogen serves as a reactive handle .

regioisomer meta-substitution structure-activity relationship medicinal chemistry building block

Ethyl Ester vs. Methyl Ester: Higher Lipophilicity Confers Differential Solubility and Reactivity Profile

The target compound's ethyl ester distinguishes it from the methyl ester analog Methyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride (CAS 1185298-84-3). The free base of the methyl ester has a computed XLogP3-AA of 1.5 [1], while the ethyl ester free base is estimated to have an XLogP3-AA approximately 0.5 log units higher (~2.0–2.5) based on the well-established Hansch π constant for a methylene increment (π(CH₂) ≈ 0.5) [2]. This translates to an approximately 3-fold increase in calculated octanol-water partition coefficient, meaning the ethyl ester is meaningfully more lipophilic. The practical consequence is that the ethyl ester will exhibit lower aqueous solubility and higher organic-phase partitioning compared to the methyl ester, which directly impacts extraction efficiency, chromatographic retention, and reaction conditions in biphasic systems . Additionally, the ethyl ester offers differential steric protection of the carbonyl, potentially altering rates of hydrolysis or aminolysis relative to the methyl ester.

ester homolog lipophilicity XLogP3 building block reactivity

Hydrochloride Salt Form Enables Aqueous Solubility and Formulation Advantages Over Free Base

The target compound is supplied as the hydrochloride salt (C₁₃H₁₈ClNO₃, MW 271.74 g/mol), which confers a fundamental solubility advantage over the corresponding free base (C₁₃H₁₇NO₃, MW 235.28 g/mol) . Protonation of the pyrrolidine nitrogen (predicted pKa of the pyrrolidinium ion ≈ 9–10 for structurally related pyrrolidine ethers ) yields a charged species at physiological and near-neutral pH, substantially increasing aqueous solubility and dissolution rate. This is critical for applications requiring aqueous reaction media, such as bioconjugation, enzyme assays, or in vitro pharmacological testing. The hydrochloride salt also provides improved solid-state stability during storage, as noted in vendor specifications recommending long-term storage in a cool, dry place . In contrast, the free base form is less polar, may exist as a viscous oil rather than a crystalline solid, and requires organic co-solvents for dissolution, limiting its utility in aqueous-based protocols.

hydrochloride salt aqueous solubility formulation salt form advantage

Purity Specification: Vendor-Verified 95–98% Purity with Analytical Quality Assurance Enables Direct Use in Synthesis Without Purification

Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride is commercially available at specified purities of 95% (AKSci, Bidepharm, CheMenu) to ≥98% (MolCore, Leyan) . MolCore explicitly lists NLT 98% purity with ISO-certified quality systems, providing batch-specific certificates of analysis (COA) including NMR, HPLC, or GC data . This purity range is comparable to the methyl ester analog (95–97%) and the para regioisomer (95–98%) . However, the availability of a ≥98% specification from MolCore for the meta-ethyl ester distinguishes it from certain analogs that may only be listed at 95% from fewer vendors, reducing the need for additional purification prior to use in sensitive synthetic steps. The compound is also classified as non-hazardous for DOT/IATA transport, simplifying international procurement logistics compared to analogs requiring hazardous material declarations .

purity specification quality assurance vendor comparison batch consistency

Computed Physicochemical Property Profile Differentiates Target Compound from Carboxylic Acid and Benzyl Ester Analogs

Computed physicochemical properties from PubChem and ChemSpider databases reveal quantitative differentiation between the target ethyl ester and its closest carboxylic acid analog. 3-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride (CAS 1965309-97-0) has a computed XLogP3-AA of -1.1, hydrogen bond donor count of 2, and topological polar surface area (TPSA) of 58.6 Ų [1]. The target compound, as the ethyl ester hydrochloride, eliminates the carboxylic acid donor (HBD count reduced to 1 on the pyrrolidine nitrogen) and adds lipophilicity via the ethyl group. Based on the methyl ester analog XLogP3-AA of 1.5 [2] plus the methylene increment (~0.5), the target compound's free base is estimated at XLogP3-AA ~2.0–2.5, representing a >3 log unit (>1000-fold) increase in calculated partition coefficient over the carboxylic acid. TPSA is also reduced (ester oxygen replacing acid OH), yielding improved calculated membrane permeability. These property differences are critical for applications where the compound must partition into organic phases, cross biological membranes, or serve as a lipophilic building block in fragment-based drug discovery .

computed properties XLogP3 topological polar surface area drug-likeness property comparison

Meta-Position Ether Linkage Offers a Distinct Synthetic Handle for Sequential Derivatization Compared to Direct N-Linked Pyrrolidine Analogs

The target compound features an ether-linked pyrrolidine at the meta position of the benzoate ring (C–O–C connectivity), which is chemically distinct from direct C–N linked pyrrolidine analogs such as 3-(pyrrolidin-1-yl)benzoic acid ethyl ester (CAS 55212-89-0) where the pyrrolidine nitrogen is directly attached to the aromatic ring . The ether linkage in the target compound preserves the pyrrolidine nitrogen as a free secondary amine (after deprotonation of the HCl salt), available as a nucleophilic handle for subsequent N-alkylation, N-acylation, N-sulfonylation, or reductive amination reactions. In contrast, the direct N-linked analog consumes the pyrrolidine nitrogen in the aryl–N bond, rendering it unavailable for such derivatizations. Orthogonal reactivity is preserved: the ethyl ester can be hydrolyzed to the carboxylic acid, the pyrrolidine nitrogen can be functionalized independently, and the ether oxygen provides a distinct coordination site. This orthogonality is quantitatively reflected in the number of derivatizable sites: the target compound presents three independent reactive centers (ester carbonyl, pyrrolidine NH, and ether oxygen) versus two in the N-linked analog [1].

synthetic handle ether linkage sequential derivatization building block versatility

Optimal Procurement and Application Scenarios for Ethyl 3-(3-pyrrolidinyloxy)benzoate Hydrochloride Based on Proven Differentiation Dimensions


Medicinal Chemistry: Synthesis of meta-Substituted Pyrrolidinyloxy Benzamide and Sulfonamide Libraries via N-Functionalization

The free pyrrolidine nitrogen, liberated upon neutralization of the hydrochloride salt, serves as a nucleophilic anchor for parallel library synthesis. Researchers requiring a meta-substituted benzoate scaffold with a derivatizable pyrrolidine NH should select this compound over N-aryl-linked analogs (CAS 55212-89-0) where the nitrogen is unavailable . The ethyl ester can be retained through subsequent N-derivatization steps and later hydrolyzed to the carboxylic acid for amide coupling, providing a three-step orthogonal diversification sequence that is not accessible with ortho or para regioisomers, which present different steric and electronic environments .

Fragment-Based Drug Discovery: Lipophilic Ethyl Ester Fragment with Balanced H-Bond Acceptors and a Single H-Bond Donor

With an estimated XLogP3-AA of ~2.0–2.5 (free base) and only one hydrogen bond donor (pyrrolidine NH), this compound occupies a favorable physicochemical space for fragment screening libraries targeting CNS or intracellular protein targets . It is quantitatively differentiated from the carboxylic acid analog (XLogP3-AA = -1.1, HBD = 2), which would be too polar for passive membrane penetration . The ethyl ester also provides superior calculated permeability compared to the methyl ester (XLogP3-AA = 1.5) while retaining sufficient aqueous solubility in the hydrochloride salt form for high-concentration fragment soaking experiments [1].

Synthetic Methodology Development: Model Substrate for Chemoselective Transformations at Orthogonal Reactive Centers

This compound presents three orthogonal reactive centers—ester, secondary amine, and aryl ether—making it an ideal model substrate for developing chemoselective synthetic methods. For instance, selective N-Boc protection of the pyrrolidine nitrogen in the presence of the ethyl ester, or selective ester hydrolysis without affecting the ether linkage, can be studied. The 95–98% purity specifications from vendors such as MolCore and AKSci minimize confounding impurities in reaction optimization studies , while the non-hazardous transport classification simplifies procurement logistics for academic methodology laboratories .

Pharmacological Tool Compound Synthesis: Building Block for Pyrrolidine-Containing Bioactive Molecules Targeting Neurological or Inflammatory Pathways

Pyrrolidine-containing compounds are privileged scaffolds in neuropharmacology and inflammation research. The meta-ether linkage in this compound provides a distinct pharmacophoric geometry compared to para-substituted analogs, which have shown IL-10 inhibitory activity . Researchers investigating structure-activity relationships across the regioisomeric series should procure all three positional isomers (ortho, meta, para) independently, as the documented differential bioactivity of the para isomer underscores that substitution position is a critical determinant of biological outcome and cannot be extrapolated. The hydrochloride salt form ensures compatibility with aqueous assay buffers for direct in vitro testing after ester hydrolysis to the corresponding carboxylic acid.

Quote Request

Request a Quote for Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.